molecular formula C14H10F3NO B1421528 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine CAS No. 1187166-87-5

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine

Cat. No.: B1421528
CAS No.: 1187166-87-5
M. Wt: 265.23 g/mol
InChI Key: HTQTUHQTGPISPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C14H10F3NO It is characterized by the presence of a pyridine ring substituted with a methyl group and a benzoyl group that contains a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine typically involves the reaction of 2-trifluoromethylbenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Benzyl derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-(2-chlorobenzoyl)pyridine
  • 2-Methyl-5-(2-fluorobenzoyl)pyridine
  • 2-Methyl-5-(2-bromobenzoyl)pyridine

Uniqueness

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to its halogen-substituted analogs. The trifluoromethyl group also influences the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in medicinal chemistry and materials science.

Biological Activity

2-Methyl-5-(2-trifluoromethylbenzoyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key results.

Chemical Structure

The compound features a pyridine ring substituted with a methyl group and a trifluoromethylbenzoyl moiety, which contributes to its unique chemical properties. The structural formula can be represented as follows:

C13H10F3N\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}

Research indicates that this compound interacts with various biological targets, particularly those involved in cancer cell signaling pathways. The compound has shown the ability to inhibit specific receptor tyrosine kinases (RTKs), which are crucial in regulating cell proliferation and differentiation.

Targeted Pathways

  • Inhibition of Tropomyosin Receptor Kinases (TRKs) : Similar compounds have demonstrated the capacity to inhibit TRKA, leading to reduced cell proliferation in cancer models.
  • Impact on Cell Signaling : The inhibition of TRKs affects downstream signaling pathways such as Ras/ERK and PI3K/Akt, which are vital for cancer cell survival and growth.

Biological Activity

The biological activity of this compound has been evaluated through various assays, revealing significant effects on cancer cell lines.

Anticancer Activity

A study reported the compound's IC50 values against pancreatic cancer cell lines, demonstrating potent antiproliferative effects:

  • BxPC-3 : IC50 = 0.051 µM
  • Panc-1 : IC50 = 0.066 µM
  • Normal Lung Fibroblasts (WI38) : IC50 = 0.36 µM

These results indicate a higher selectivity and potency against cancer cells compared to normal cells, suggesting a favorable therapeutic index .

Data Table: Summary of Biological Activity

Cell LineIC50 (µM)Remarks
BxPC-30.051High sensitivity to the compound
Panc-10.066Significant antiproliferative effect
WI38 (Normal)0.36Lower sensitivity compared to cancer cells

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Pancreatic Cancer : In vitro studies showed that treatment with the compound resulted in significant apoptosis in BxPC-3 cells after 48 hours of exposure, reinforcing its potential as an anticancer agent.
  • Comparative Study with Doxorubicin : In comparative analyses, this compound exhibited superior anticancer potency compared to doxorubicin, a standard chemotherapy agent, indicating its promise for further development as a therapeutic option .

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that the compound possesses good plasma stability and low toxicity at effective doses. This characteristic is crucial for its development as a therapeutic agent.

Metabolic Pathways

The compound is metabolized through various pathways involving cytochrome P450 enzymes, which play a role in its biotransformation and elimination from the body.

Properties

IUPAC Name

(6-methylpyridin-3-yl)-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO/c1-9-6-7-10(8-18-9)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQTUHQTGPISPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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